(2S)-(+)-Glycidyl tosylate (2S)-(+)-Glycidyl tosylate
Brand Name: Vulcanchem
CAS No.: 70987-78-9
VCID: VC21155475
InChI: InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Molecular Formula: C10H12O4S
Molecular Weight: 228.27 g/mol

(2S)-(+)-Glycidyl tosylate

CAS No.: 70987-78-9

Cat. No.: VC21155475

Molecular Formula: C10H12O4S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

(2S)-(+)-Glycidyl tosylate - 70987-78-9

Specification

CAS No. 70987-78-9
Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
IUPAC Name [(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1
Standard InChI Key NOQXXYIGRPAZJC-VIFPVBQESA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2

Introduction

Chemical Identity and Structural Characteristics

(2S)-(+)-Glycidyl tosylate, also known by its IUPAC name [(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate, is a chiral epoxide with the molecular formula C₁₀H₁₂O₄S . This compound features a tosylate group attached to a glycidyl moiety, providing both the reactivity of an epoxide ring and a good leaving group for nucleophilic substitution reactions.

Basic Identification Parameters

ParameterValue
CAS Registry Number70987-78-9
Molecular FormulaC₁₀H₁₂O₄S
Molecular Weight228.26 g/mol
EINECS Number417-210-7
InChI KeyNOQXXYIGRPAZJC-VIFPVBQESA-N
SMILES NotationCC1=CC=C(C=C1)S(=O)(=O)OCC2CO2

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • (S)-Glycidyl tosylate

  • (S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate

  • (S)-Oxiran-2-ylmethyl toluene-4-sulfonate

  • (2S)-2-Oxiranemethanol 2-(4-methylbenzenesulfonate)

  • (S)-(2,3-Epoxypropan-1-yl) 4-methylbenzenesulfonate

  • (S)-Toluene-4-sulfonic acid oxiranylmethyl ester

Physical and Chemical Properties

(2S)-(+)-Glycidyl tosylate appears as a white to off-white fluffy powder or solid with specific physical characteristics that influence its handling, storage, and applications.

Physical Properties

PropertyValueSource
AppearanceWhite fluffy powder
Melting Point46-49°C
Boiling Point~340-344°C
Flash Point113°C (235°F)
Density1.31-1.3749 g/cm³ (estimated)
Refractive Index1.5400 (estimated)
Specific Rotation+17° (c=2.5, CHCl₃)

Solubility Profile

The compound exhibits limited water compatibility but dissolves in various organic solvents, which is important for its application in organic synthesis:

  • Decomposes in water

  • Soluble in chloroform

  • Slightly soluble in dioxane

  • Slightly soluble in DMSO

  • Slightly soluble in methanol

Thermodynamic Properties

Detailed thermodynamic data for (2S)-(+)-Glycidyl tosylate has been determined through various estimation methods, providing valuable information for reaction engineering and process development.

Estimated Thermodynamic Values

PropertyValueUnitMethod
Gibbs Free Energy (gf)-462.81kJ/molJoback Method
Enthalpy of Formation (hf)-669.44kJ/molJoback Method
Enthalpy of Fusion (hfus)33.99kJ/molJoback Method
Enthalpy of Vaporization (hvap)66.26kJ/molJoback Method
Critical Temperature (tc)774.89KJoback Method
Critical Pressure (pc)3891.64kPaJoback Method
Critical Volume (vc)0.610m³/kmolJoback Method

These thermodynamic parameters are essential for understanding the compound's behavior in various reaction conditions and for designing efficient synthetic processes .

Applications and Uses

(2S)-(+)-Glycidyl tosylate serves as a versatile building block in stereoselective synthesis, particularly in pharmaceutical and fine chemical applications.

Pharmaceutical Intermediates

The compound functions as a key chiral intermediate in the synthesis of numerous pharmaceutical compounds:

  • Used in the preparation of neurochemicals

  • Serves as a protected form of glycidol for selective transformations

  • Employed as a chiral building block in drug discovery research

  • Utilized in the synthesis of various biologically active compounds

Enantioselective Synthesis

(2S)-(+)-Glycidyl tosylate has been specifically documented for its role in stereoselective synthesis:

  • Was employed in the first enantioselective synthesis of (R)- and (S)-4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazines

  • Enables the introduction of the glycidyl moiety with defined stereochemistry

  • Serves as a versatile C3 building block for complex chiral molecules

Research Applications

The compound maintains significant importance in both academic and industrial research:

  • Used in asymmetric synthesis methodologies

  • Employed in the development of new pharmaceutical agents

  • Utilized in the study of stereoselective reactions

  • Serves as a model compound for understanding epoxide reactivity

Classification CategoryDesignation
Signal WordDanger
Hazard CodesT (Toxic), N (Dangerous for the environment), Xi (Irritant)
GHS Hazard CategoriesSerious Eye Damage (Category 1), Skin Sensitization (Category 1), Germ Cell Mutagenicity (Category 2), Carcinogenicity (Category 1B)
WGK Germany3 (Severe hazard to waters)
Storage Class9

Hazard Statements

The compound is associated with several specific hazards:

  • Causes serious eye damage

  • May cause an allergic skin reaction

  • Suspected of causing genetic defects

  • May cause cancer

  • Toxic to aquatic life with long-lasting effects

Ecotoxicological Data

Environmental impact data reveals significant aquatic toxicity:

  • LC50 (Rainbow Trout, 96h): 4.2 mg/L

  • EC50 (Water Flea, 48h): 2.0 mg/L

  • Considered toxic to aquatic organisms with potential for long-term adverse effects

Synthetic Methods

The preparation of (2S)-(+)-Glycidyl tosylate typically involves stereoselective synthetic routes starting from readily available chiral precursors.

Analytical Characteristics

Quality control and identification of (2S)-(+)-Glycidyl tosylate rely on several analytical parameters that serve as identity markers.

Identification Tests

Analytical MethodCharacteristic
Melting Point46-49°C
Specific Rotation+17° (c=2.5, CHCl₃)
Infrared SpectrumCharacteristic absorption patterns
GC PurityTypically ≥98-99%

Spectroscopic Properties

The compound exhibits distinctive spectroscopic characteristics that aid in its identification and purity assessment. Common analytical methods include NMR spectroscopy, mass spectrometry, and infrared spectroscopy, which reveal the structural features of the tosylate group and epoxide ring .

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